molecular formula C20H30N4 B3766245 N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine

N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine

Cat. No.: B3766245
M. Wt: 326.5 g/mol
InChI Key: AYYKIERAIITJLZ-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a complex organic compound that features a combination of imidazole, piperidine, and phenylethanamine moieties

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-22-12-8-19(9-13-22)16-24(17-20-21-11-15-23(20)2)14-10-18-6-4-3-5-7-18/h3-7,11,15,19H,8-10,12-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKIERAIITJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves multiple steps, starting from the individual components:

These components are then linked through a series of alkylation and condensation reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve the optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fully saturated derivatives.

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . This can lead to various effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Reactant of Route 2
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N-[(1-methylimidazol-2-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine

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